Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-
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Overview
Description
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is a complex organic compound with the molecular formula C22H20N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine typically involves the condensation of appropriate quinoxaline derivatives with phenazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: A closely related compound with similar structural features but lacking the diethyl groups.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is unique due to the presence of diethyl groups, which may enhance its biological activity and alter its chemical properties compared to other quinoxaline derivatives .
Properties
CAS No. |
23838-74-6 |
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Molecular Formula |
C22H20N4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7,14-diethylquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C22H20N4/c1-3-25-19-11-7-5-9-15(19)23-17-14-22-18(13-21(17)25)24-16-10-6-8-12-20(16)26(22)4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
DMZLKMCVHCHAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C3C1=CC4=NC5=CC=CC=C5N(C4=C3)CC |
Origin of Product |
United States |
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